[5-(4-Chlorophenyl)-3-oxo-4-pentenylidene](methyl)ammoniumolate
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Overview
Description
5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a keto group, and an ammoniumolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 4-chlorophenyl-3-buten-2-one.
Keto-Enol Tautomerization: The intermediate undergoes keto-enol tautomerization to form the enolate ion.
Ammoniumolate Formation: The enolate ion reacts with methylamine under controlled conditions to form the final product, 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds (RSH)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: can be compared with similar compounds such as:
4-Chlorophenyl-3-buten-2-one: Shares the chlorophenyl and keto groups but lacks the ammoniumolate moiety.
4-Chlorophenyl-3-oxo-4-pentenylidene: Similar structure but without the methylammoniumolate group.
The uniqueness of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-5-(4-chlorophenyl)-N-methyl-3-oxopent-4-en-1-imine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-14(16)9-8-12(15)7-4-10-2-5-11(13)6-3-10/h2-7,9H,8H2,1H3/b7-4-,14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHLAUFDBPPMTK-JTMBQFMYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCC(=O)C=CC1=CC=C(C=C1)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\CC(=O)/C=C\C1=CC=C(C=C1)Cl)/[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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